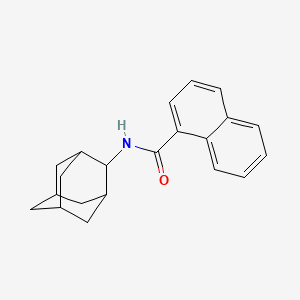
N~1~-cycloheptyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-cycloheptyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 3466B, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of N~1~-cycloheptyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is not fully understood, but it is thought to act through a number of different pathways. It has been shown to inhibit the activity of caspase-3, an enzyme that plays a key role in apoptosis, as well as to increase the expression of neurotrophic factors such as BDNF and GDNF.
Biochemical and Physiological Effects:
Studies have shown that this compound 3466B has a range of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, as well as to reduce the production of reactive oxygen species. It has also been shown to improve mitochondrial function and to increase the expression of genes involved in energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-cycloheptyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B for lab experiments is its high potency and specificity. It has been shown to be effective at relatively low concentrations, making it a useful tool for studying the mechanisms underlying neurodegenerative diseases. However, one limitation is that it can be difficult to work with due to its low solubility in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research on N~1~-cycloheptyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Another area of interest is the development of more potent and specific analogs of this compound 3466B, which could have even greater therapeutic potential. Finally, further research is needed to fully understand the mechanisms underlying its effects and to identify any potential side effects or limitations.
Wissenschaftliche Forschungsanwendungen
N~1~-cycloheptyl-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to have a range of potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been found to protect neurons from oxidative stress and apoptosis, both of which are key factors in the development of these diseases.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-14-9-8-12-17(15(14)2)20(24(3,22)23)13-18(21)19-16-10-6-4-5-7-11-16/h8-9,12,16H,4-7,10-11,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHWVKJMEVOKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B3552188.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3552193.png)

![N~2~-(4-ethylphenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3552200.png)
![2-iodo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3552211.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552222.png)

![2-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3552240.png)
![2-{3-[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3552245.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3552275.png)
![ethyl 4-[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3552276.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3552283.png)